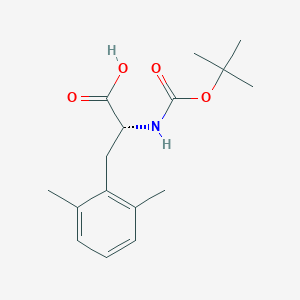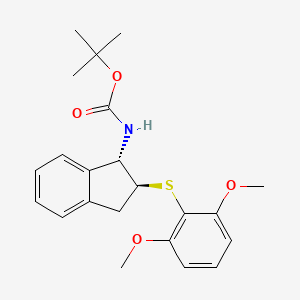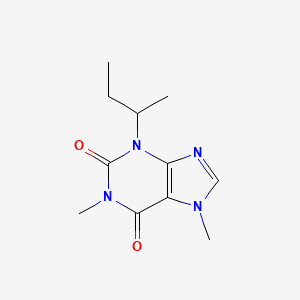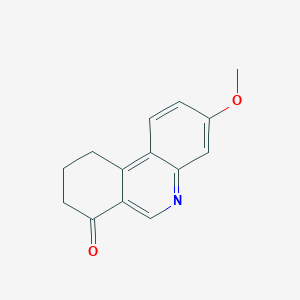
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one is an organic compound belonging to the phenanthridine family Phenanthridines are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one typically involves multi-step organic reactions. One common approach might include:
Starting Material: A suitable phenanthridine derivative.
Methoxylation: Introduction of the methoxy group at the 3-position using reagents like sodium methoxide and methanol.
Reduction: Reduction of the phenanthridine core to form the dihydrophenanthridinone structure using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phenanthridinone derivatives.
Reduction: Further reduction to more saturated compounds.
Substitution: Introduction of different functional groups at various positions on the phenanthridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenanthridinone derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Possible applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: The parent compound with a similar core structure.
3-Methoxyphenanthridine: Lacks the dihydro and ketone functionalities.
9,10-Dihydrophenanthridin-7-one: Lacks the methoxy group.
Uniqueness
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one is unique due to the combination of the methoxy group, dihydro structure, and ketone functionality, which may impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
3200-38-2 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-methoxy-9,10-dihydro-8H-phenanthridin-7-one |
InChI |
InChI=1S/C14H13NO2/c1-17-9-5-6-11-10-3-2-4-14(16)12(10)8-15-13(11)7-9/h5-8H,2-4H2,1H3 |
Clé InChI |
DCWJJBIXJFLCLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=C3C(=C2C=C1)CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


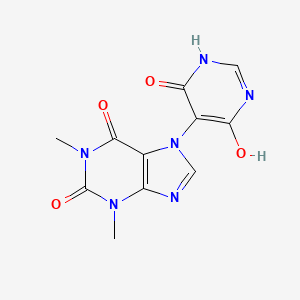
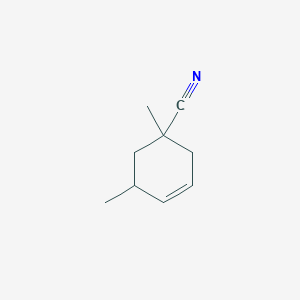
amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
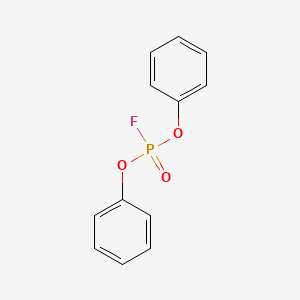
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
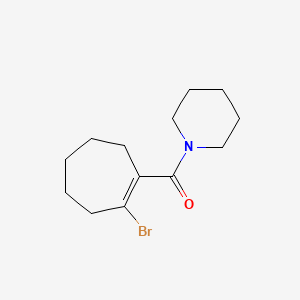
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
